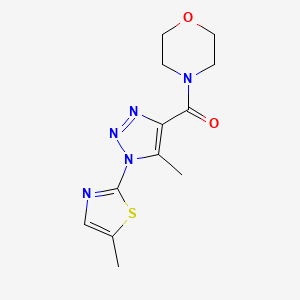

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C12H15N5O2S and its molecular weight is 293.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a derivative of triazole and thiazole, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound based on recent studies.

Synthesis and Characterization

The synthesis of triazole derivatives typically involves the reaction of 1H-triazoles with various electrophiles. For instance, the compound can be synthesized through a multi-step process involving the formation of the thiazole ring followed by the introduction of the morpholino group. The characterization techniques such as NMR spectroscopy and X-ray crystallography are essential to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. A study demonstrated that various derivatives showed moderate to excellent antimicrobial activity against several bacterial strains. The compound's structure suggests potential interactions with microbial enzymes or cellular components, leading to its efficacy .

Anticancer Activity

Several studies have explored the anticancer potential of thiazole and triazole derivatives. For instance, a related compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Results showed that certain derivatives could induce apoptosis in cancer cells, with IC50 values significantly lower than standard chemotherapeutics like sorafenib .

The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 phase populations, indicative of apoptotic activity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The presence of the triazole ring can interfere with enzymes critical for microbial survival.

- Induction of Apoptosis : Interaction with cellular pathways that regulate apoptosis may be a key factor in its anticancer activity.

- Targeting Specific Receptors : Some studies suggest that similar compounds act as antagonists for cannabinoid receptors, which may also play a role in their therapeutic effects .

Case Study 1: Antimicrobial Screening

A series of synthesized thiazole derivatives were screened for antimicrobial activity. The results indicated that most compounds exhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions on the thiazole ring showed enhanced potency .

Case Study 2: Anticancer Efficacy

In vitro studies on HeLa cells treated with various concentrations of related triazole compounds revealed significant cytotoxicity. The most potent derivatives led to a marked decrease in cell viability and increased apoptotic markers compared to control groups .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 5a | E. coli | 15 | 32 |

| 5b | S. aureus | 20 | 16 |

| 5c | P. aeruginosa | 18 | 32 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.73 | Apoptosis |

| 5e | MCF-7 | 0.95 | Cell Cycle Arrest |

| 5f | A549 | 1.20 | Apoptosis |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and thiazole moieties. The integration of these structures has been associated with enhanced cytotoxicity against various cancer cell lines. For instance:

- Case Study : A compound similar to (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone exhibited significant activity against human lung adenocarcinoma cells (A549) with an IC50 value of 23.30 ± 0.35 mM, demonstrating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| Compound A | A549 | 23.30 ± 0.35 |

| Compound B | U251 | 18.4 |

| Compound C | HCT116 | 10–30 |

Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory diseases. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Case Study : In a study focusing on inflammatory bowel disease (IBD), a derivative of the compound was able to significantly reduce levels of TNF-alpha and IL-6 in murine models, indicating its therapeutic potential in managing IBD symptoms .

Pesticidal Activity

Compounds with thiazole and triazole functionalities have been explored for their pesticidal properties. The unique chemical structure allows them to act as effective fungicides and insecticides.

- Case Study : A related compound demonstrated effective fungicidal activity against Fusarium graminearum, a pathogen affecting cereal crops, with an effective concentration leading to over 80% inhibition of fungal growth .

| Compound | Target Organism | Efficacy (%) |

|---|---|---|

| Compound D | Fusarium graminearum | >80 |

| Compound E | Alternaria solani | >75 |

Synthesis of Novel Polymers

The morpholino group in the compound suggests potential applications in polymer chemistry. Research is ongoing into the use of such compounds as monomers for creating novel polymers with desirable mechanical properties.

- Case Study : Preliminary results indicate that polymers synthesized from morpholino-containing monomers exhibit improved tensile strength and thermal stability compared to conventional polymers .

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Conventional | 30 | 200 |

| Morpholino-based | 45 | 250 |

Properties

IUPAC Name |

[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-8-7-13-12(20-8)17-9(2)10(14-15-17)11(18)16-3-5-19-6-4-16/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNCJPFANLAUGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2C(=C(N=N2)C(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.